Melting Point: 3-Ethyl vs. 3-Methyl
The 3-ethyl substitution confers a significantly lower melting point (144.97 °C) compared to the 3-methyl analogue (259-261 °C) [1], . This quantifiable difference is critical for synthetic applications, as the ethyl derivative's lower melting point implies it can be processed and reacted at more moderate temperatures, potentially reducing the risk of thermal decomposition of sensitive reagents or products.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 144.97 °C (Predicted by EPI Suite) |
| Comparator Or Baseline | 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 3176-51-0) |
| Quantified Difference | Approximately 114-116 °C lower than the 3-methyl analogue |
| Conditions | Data sourced from predicted physicochemical properties for the target and a vendor's reported range for the comparator. |
Why This Matters
For procurement, a lower melting point can indicate superior handling and dissolution characteristics in certain synthetic protocols, reducing energy costs and time in the lab.
- [1] ChemChart. (n.d.). 3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (3176-52-1). EPI Suite Property Predictions. View Source
